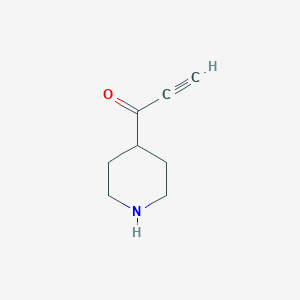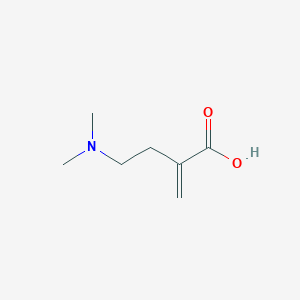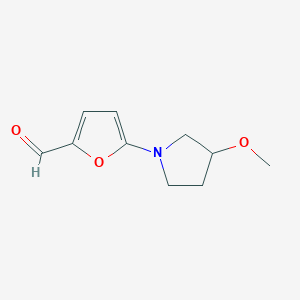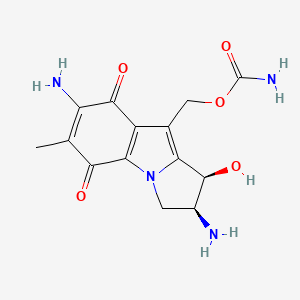
1,2-cis-1-Hydroxy-2,7-diamino-mitosene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Hydroxy-2,7-diamino Mitosene: is a chemical compound with the molecular formula C14H16N4O5 and a molecular weight of 320.30 g/mol . It is a derivative of mitomycin, a well-known antibiotic and anticancer agent. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]indole-5,8-dione core with hydroxyl and amino groups at specific positions .
Preparation Methods
The synthesis of cis-1-Hydroxy-2,7-diamino Mitosene involves several steps. One common method includes the reaction of mitomycin C with specific reagents to introduce the hydroxyl and amino groups at the desired positions . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
cis-1-Hydroxy-2,7-diamino Mitosene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms .
Scientific Research Applications
cis-1-Hydroxy-2,7-diamino Mitosene has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-1-Hydroxy-2,7-diamino Mitosene involves its interaction with DNA. The compound can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription . This action is similar to that of mitomycin C, which also targets DNA and disrupts cellular processes. The molecular targets include specific nucleophilic sites on the DNA, and the pathways involved are primarily related to DNA damage response and repair .
Comparison with Similar Compounds
cis-1-Hydroxy-2,7-diamino Mitosene can be compared with other mitomycin derivatives, such as:
Mitomycin C: Known for its potent anticancer properties, mitomycin C shares a similar core structure but differs in the functional groups attached.
Mitomycin A: Another derivative with variations in the amino and hydroxyl groups, affecting its biological activity.
7-Hydroxy Mitomycin: This compound has a hydroxyl group at a different position, leading to distinct chemical and biological properties.
The uniqueness of cis-1-Hydroxy-2,7-diamino Mitosene lies in its specific functional groups and their positions, which influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H16N4O5 |
|---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
[(2S,3S)-2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate |
InChI |
InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22)/t6-,12-/m0/s1 |
InChI Key |
XNHZZRIKMUCTHU-QTTZVWFDSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@@H]([C@@H](C3=C2COC(=O)N)O)N)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


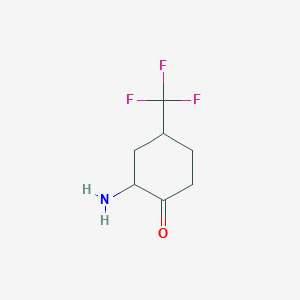

![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)
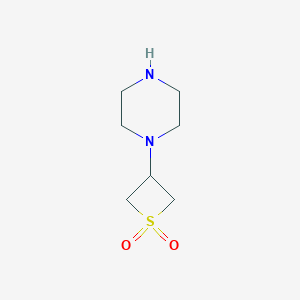
![Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine](/img/structure/B13184545.png)
